molecular formula C15H13ClF2N6 B12341992 4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B12341992
M. Wt: 350.75 g/mol
InChI Key: PGJLNRMFNAGQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of pyrrolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the use of 2,4-dichloro-5-fluoropyrimidine as a starting material . This compound undergoes a series of reactions, including nucleophilic substitution and cyclization, to form the desired pyrrolopyrimidine structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The presence of halogen atoms (chlorine and fluorine) makes this compound susceptible to nucleophilic substitution reactions.

    Cyclization Reactions: The formation of the pyrrolopyrimidine ring involves cyclization reactions, which are essential for constructing the core structure of the compound.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include:

    Nucleophiles: Such as amines and alcohols, which can participate in substitution reactions.

    Catalysts: Palladium-based catalysts are often used in coupling reactions to form carbon-carbon bonds.

    Solvents: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used to dissolve reactants and facilitate reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can lead to the formation of various substituted pyrrolopyrimidines with different functional groups.

Scientific Research Applications

4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the modulation of various biological processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific combination of fluorine atoms and the piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H13ClF2N6

Molecular Weight

350.75 g/mol

IUPAC Name

4-chloro-5-fluoro-7-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C15H13ClF2N6/c16-13-12-11(18)7-24(14(12)22-8-21-13)10-1-3-23(4-2-10)15-19-5-9(17)6-20-15/h5-8,10H,1-4H2

InChI Key

PGJLNRMFNAGQHL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C=C(C3=C2N=CN=C3Cl)F)C4=NC=C(C=N4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.